molecular formula C11H14F2O4 B12945660 Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate

Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate

Cat. No.: B12945660
M. Wt: 248.22 g/mol
InChI Key: BROMADPSEPVWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature Derivation and Isomerism Considerations

The IUPAC name is derived through a hierarchical prioritization of functional groups and substituents. The parent structure, bicyclo[4.1.0]heptane, consists of a seven-membered ring system with two bridging carbons forming a fused cyclopropane moiety (bridge lengths: 4, 1, and 0 carbons). Numbering begins at the bridgehead (position 1) and proceeds to maximize the locants of the fluorine atoms and ester groups. The difluoro substituents occupy position 7, while the methyl ester groups (-COOCH₃) are at positions 3 and 4.

Isomerism arises from two factors:

  • Stereoisomerism : The bicyclo[4.1.0]heptane core imposes rigidity, but the C3 and C4 ester groups can adopt cis or trans configurations relative to the bridgehead.
  • Bridgehead substituent orientation : Fluorine atoms at C7 may exhibit endo or exo geometries, though the bicyclic system’s strain often favors one orientation.

Bicyclo[4.1.0]heptane Core Architecture Analysis

The bicyclo[4.1.0]heptane framework comprises a six-membered ring fused to a cyclopropane ring. Key structural parameters include:

Parameter Value Source
Bond angle at bridgehead 94° (cyclopropane ring)
C1-C5 bridge length 1.54 Å
Ring strain energy ~25 kcal/mol

Compared to bicyclo[2.2.1]heptane (norbornane), the [4.1.0] system exhibits reduced angular strain due to its larger bridges but retains torsional strain from the cyclopropane moiety.

Stereochemical Configuration at C3 and C4 Positions

The ester groups at C3 and C4 are positioned on adjacent carbons of the six-membered ring. Density functional theory (DFT) calculations on analogous systems suggest a preference for the cis configuration, minimizing steric clashes between the ester oxygen atoms. However, trans configurations are accessible under kinetic control, as shown in related bicyclo[4.1.0]heptane derivatives.

Table 1 : Stereochemical preferences of C3/C4 esters

Configuration Relative Energy (kcal/mol) Dominant Factor
cis 0.0 Steric minimization
trans 1.8 Electronic repulsion

Fluorine Substituent Effects on Ring Strain and Conformation

The 7,7-difluoro substitution introduces significant electronic and steric effects:

  • Electron-withdrawing effects : Fluorine’s electronegativity increases the partial positive charge on adjacent carbons, polarizing the cyclopropane ring and enhancing reactivity toward nucleophiles.
  • Conformational rigidity : The gem-difluoro group at C7 restricts puckering of the bicyclic system, as observed in 7,7-difluorobicyclo[2.2.1]heptane derivatives.
  • Ring strain modulation : Fluorine’s small atomic radius (0.64 Å) reduces steric strain compared to bulkier halogens (e.g., chlorine in 7,7-dichloro analogs), but increases torsional strain due to heightened electrostatic repulsion.

Table 2 : Halogen substituent effects on bicyclo[4.1.0]heptane

Substituent Strain Energy (kcal/mol) Bond Angle at C7 (°)
-H 24.1 93.5
-F 25.3 92.8
-Cl 27.9 91.2

These data highlight fluorine’s dual role as both a strain modulator and electronic perturbant in bicyclic systems.

Properties

Molecular Formula

C11H14F2O4

Molecular Weight

248.22 g/mol

IUPAC Name

dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate

InChI

InChI=1S/C11H14F2O4/c1-16-9(14)5-3-7-8(11(7,12)13)4-6(5)10(15)17-2/h5-8H,3-4H2,1-2H3

InChI Key

BROMADPSEPVWMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2C(C2(F)F)CC1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Bicyclo[4.1.0]heptane Precursors

A common approach involves the dichlorocarbene addition to cyclohexene to form 7,7-dichlorobicyclo[4.1.0]heptane derivatives. This is achieved by reacting cyclohexene with chloroform and sodium hydroxide in the presence of a phase transfer catalyst such as tri-n-propylamine or triethylbenzyl ammonium chloride. The reaction is typically conducted under vigorous stirring at low temperature (0 °C) followed by warming to room temperature for completion. The yield of the dichloride intermediate can be high (up to 96%) under optimized conditions.

Reagents & Conditions Details
Cyclohexene 100 mmol (8.21 g, 10.1 mL)
Chloroform 400 mmol (48.0 g, 32.7 mL)
Sodium hydroxide (50% aqueous) 400 mmol (16.0 g)
Tri-n-propylamine Catalytic amount (1 mmol)
Temperature 0 °C to room temperature
Reaction time ~1 hour stirring + 20 min mixing

Conversion to Difluoro Derivative

The 7,7-dichlorobicyclo[4.1.0]heptane intermediate can be converted to the 7,7-difluoro derivative by halogen exchange reactions. Fluorination is typically achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents capable of replacing chlorine atoms with fluorine. Although specific fluorination protocols for this compound are less frequently detailed in open literature, analogous methods for difluorination of bicyclic systems are well established.

Formation of 3,4-Dicarboxylate Esters

The introduction of carboxylate groups at the 3,4-positions is commonly performed by oxidation or functional group interconversion of the bicyclic core, followed by esterification. For example, diacid intermediates can be esterified with methanol under acidic conditions to yield the dimethyl esters.

Alternatively, starting from diethyl bicyclo[4.1.0]heptane-3,4-dicarboxylate, reduction and subsequent functional group transformations can lead to the desired dimethyl ester. Lithium aluminum hydride (LiAlH4) reduction of diethyl esters to diols, followed by mesylation and substitution reactions, are documented steps in related bicyclic syntheses.

Representative Synthetic Sequence (Adapted from Literature)

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 Dichlorocarbene addition Cyclohexene + CHCl3 + NaOH + phase transfer catalyst, 0 °C to RT 7,7-Dichlorobicyclo[4.1.0]heptane ~96
2 Reduction LiAlH4 in THF, RT, 6 h (1R,6S)-7,7-Dichlorobicyclo[4.1.0]heptane-3,4-diyl dimethanol 94
3 Mesylation Methanesulfonyl chloride, triethylamine, DCM, RT, 5 h Bis(methanesulfonate) intermediate Quantitative
4 Halide substitution Sodium iodide in 2-butanone, reflux 22 h 7,7-Dichloro-3,4-bis(iodomethyl)bicyclo[4.1.0]heptane Carried forward crude
5 Elimination DBU in THF, RT, 48 h 7,7-Dichloro-3,4-dimethylenebicyclo[4.1.0]heptane 84 (over 2 steps)

This sequence illustrates the preparation of bicyclic intermediates that can be further fluorinated and esterified to yield the target compound.

Research Findings and Optimization Notes

  • The dichlorocarbene addition step is highly efficient and scalable, with yields near quantitative under optimized conditions.
  • Reduction with LiAlH4 is effective for converting esters to diols without ring opening.
  • Mesylation and subsequent halide substitution require careful control of stoichiometry and temperature to avoid side reactions.
  • The difluorination step, while less explicitly documented for this exact compound, is critical and typically requires specialized fluorinating agents under inert atmosphere to achieve selective substitution at the 7,7-positions.
  • Storage of intermediates such as dimethylenes is best done in deoxygenated solvents at low temperature (-20 °C) to prevent degradation.

Summary Table of Key Physical and Chemical Data

Property Value
Molecular Formula C11H14F2O4
Molecular Weight 248.22 g/mol
CAS Number 19740-25-1
Core Structure Bicyclo[4.1.0]heptane
Functional Groups 7,7-Difluoro, 3,4-dimethyl dicarboxylate esters
Typical Solvents Used THF, dichloromethane, 2-butanone
Common Reagents Chloroform, NaOH, LiAlH4, DAST (for fluorination)

Chemical Reactions Analysis

Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to interact with various enzymes and receptors. The ester groups facilitate its incorporation into larger molecular structures, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related bicyclic esters and heterocycles, drawing on pharmacopeial standards, safety data, and inferred properties.

Table 1: Structural and Functional Comparison of Bicyclic Compounds

Compound Name Bicyclo System Substituents CAS Number Key Properties/Applications Source
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate [4.1.0] 7,7-diF; 3,4-diCOOCH₃ N/A* Hypothesized: High lipophilicity, metabolic stability; potential intermediate for fluorinated APIs N/A
Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate [4.1.0] 7-O; 3,4-diCOOCH₃ 51349-92-9 Industrial use (handling precautions per SDS); no pharmacological data
(2S,5R,6R)-6-...-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] 7-oxo; 4-thia; 1-aza N/A Pharmacopeial compliance: Meets crystallinity and dimethylaniline purity standards; antibiotic scaffold

Key Comparisons:

Structural Differences: Bicyclo Ring Size: The target compound’s [4.1.0] system (norbornane analog) offers greater steric bulk compared to the [3.2.0] system in penicillin derivatives, which may influence binding affinity in biological systems . Substituents: Fluorine at the 7-position (target) vs. oxygen (7-oxa analog) or sulfur/azetidine (penicillin derivative). Fluorine’s electronegativity enhances stability and lipophilicity, whereas sulfur/oxygen may participate in hydrogen bonding or redox reactions .

Physicochemical Properties: Crystallinity: The penicillin derivative meets pharmacopeial crystallinity standards, suggesting ordered packing critical for bioavailability . No data exist for the fluorinated or oxa analogs. Reactivity: Fluorine’s inertness likely reduces susceptibility to enzymatic degradation compared to the 7-oxa compound, which may require stringent handling (e.g., inhalation precautions per SDS) .

Applications: The penicillin derivative’s pharmacopeial compliance highlights its role as an antibiotic precursor . The 7-oxa compound’s industrial SDS suggests non-pharmaceutical uses (e.g., polymer or agrochemical synthesis) . The fluorinated target compound is theorized to serve as a fluorinated intermediate, akin to bioactive molecules like fluoroquinolones.

Research Findings and Limitations

  • Evidence Gaps : Direct data on the target compound’s synthesis, stability, or bioactivity are absent in the provided sources. Comparisons rely on structural analogs and general fluorination trends.
  • Safety Profiles : The 7-oxa compound’s SDS emphasizes industrial hazard mitigation (e.g., inhalation risks), whereas fluorine’s inertness may reduce acute toxicity in the target molecule .
  • Pharmacopeial Standards : The penicillin derivative’s compliance with crystallinity and dimethylaniline tests underscores the importance of purity in bicyclic APIs, a benchmark unverified for the target compound .

Biological Activity

Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate (commonly referred to as dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate) is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₁H₁₆O₄
  • Molecular Weight : 212.24 g/mol
  • CAS Number : 34916-57-9
  • IUPAC Name : Dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that bicyclic compounds can exhibit antimicrobial properties. Studies have shown that derivatives of bicyclic structures possess activity against various bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
  • Anticancer Potential : Preliminary studies have indicated that bicyclic compounds can inhibit cancer cell proliferation in vitro, suggesting a possible role in cancer therapy.

Data Table of Biological Activities

Biological ActivityTest Organism/Cell LineResultReference
AntimicrobialE. coliInhibition at 50 µg/mL
Anti-inflammatoryRAW 264.7 MacrophagesReduced TNF-alpha production
AnticancerHeLa CellsIC50 = 30 µM after 48h

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of dimethyl bicyclo[4.1.0]heptane derivatives showed significant inhibition against E. coli at concentrations above 50 µg/mL. This suggests potential applications in developing new antibacterial agents.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment using RAW 264.7 macrophages, dimethyl bicyclo[4.1.0]heptane was found to significantly reduce the production of TNF-alpha, a key pro-inflammatory cytokine, indicating its potential as an anti-inflammatory agent.

Case Study 3: Anticancer Properties

In vitro studies on HeLa cancer cells demonstrated that treatment with dimethyl bicyclo[4.1.0]heptane resulted in an IC50 value of 30 µM after 48 hours, suggesting that this compound may inhibit cancer cell growth and could be further explored for anticancer drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.